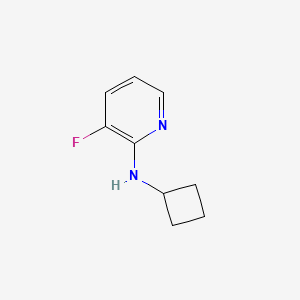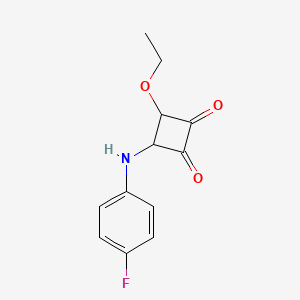![molecular formula C15H15ClFNO3S2 B12268702 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12268702.png)
3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tétrahydro-1-benzothiophén-4-yl)méthyl]benzène-1-sulfonamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par la présence d'un cycle benzénique substitué par des groupes chloro et fluoro, d'un groupe sulfonamide et d'une partie benzothiophène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tétrahydro-1-benzothiophén-4-yl)méthyl]benzène-1-sulfonamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone. Cette réaction implique le couplage d'un halogénure d'aryle avec un composé organoborée en présence d'un catalyseur au palladium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'application à grande échelle de la réaction de couplage de Suzuki–Miyaura, optimisée pour des rendements plus élevés et une rentabilité. Les conditions réactionnelles, telles que la température, le solvant et la concentration du catalyseur, sont soigneusement contrôlées pour garantir la pureté et l'efficacité du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tétrahydro-1-benzothiophén-4-yl)méthyl]benzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe sulfonamide peut être réduit en amine.
Substitution : Les groupes chloro et fluoro peuvent être substitués par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire une cétone, tandis que la substitution du groupe chloro par une amine peut produire un dérivé amine.
Applications de la recherche scientifique
Le 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tétrahydro-1-benzothiophén-4-yl)méthyl]benzène-1-sulfonamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et les propriétés antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que les activités anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tétrahydro-1-benzothiophén-4-yl)méthyl]benzène-1-sulfonamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant aux effets biologiques observés. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
4-hydroxy-2-quinolones : Ces composés partagent des caractéristiques structurelles et des activités biologiques similaires.
Quinoléines fluorées : Connus pour leurs propriétés antimicrobiennes et leurs applications en médecine.
Acide 3-chloro-4-fluorophénylboronique : Un composé apparenté utilisé en synthèse organique.
Propriétés
Formule moléculaire |
C15H15ClFNO3S2 |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
3-chloro-4-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO3S2/c16-12-8-10(3-4-13(12)17)23(20,21)18-9-15(19)6-1-2-14-11(15)5-7-22-14/h3-5,7-8,18-19H,1-2,6,9H2 |
Clé InChI |
UJGLAPIOGIDTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12268623.png)
![5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268632.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
![4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268646.png)
![4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12268654.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12268665.png)

[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12268688.png)
![5-methyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B12268695.png)
